3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
Description
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a fused bicyclic heterocyclic compound comprising a pyrrolidine ring fused to a pyrazole ring at the [2,3-c] position. The tetrahydropyrrolo[2,3-c]pyrazole scaffold is characterized by partial saturation of the pyrrolidine ring, which enhances conformational flexibility compared to fully aromatic systems. The substituents at the 1- and 3-positions—ethyl and cyclohexyl groups, respectively—modulate steric, electronic, and pharmacokinetic properties.
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C13H21N3/c1-2-16-13-11(8-9-14-13)12(15-16)10-6-4-3-5-7-10/h10,14H,2-9H2,1H3 |
InChI Key |
LGHSPQWQQQTFPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCN2)C(=N1)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) . Another method includes the formation of a domino imine, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophiles such as alkyl halides for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Potential use as a kinase inhibitor and in the development of anti-inflammatory and antitumor agents.
Industry: Utilized in the production of pharmaceuticals and organic materials.
Mechanism of Action
The exact mechanism of action of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit specific kinases, thereby affecting signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[2,3-c]pyrazole Family
- Cyclohexyl substituents are known to enhance membrane permeability in drug-like molecules . Synthetic Pathways: Both compounds likely derive from mononuclear heterocyclic rearrangement (MHR) strategies, as demonstrated for pyrrolo[2,3-c]pyrazole derivatives .
- 1-Acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles: Core Structure: The [3,4-c] fusion alters ring geometry and electronic distribution compared to [2,3-c] isomers. Bioactivity: These derivatives exhibit anticancer activity (IC₅₀ values in the micromolar range against human cancer cell lines), suggesting that substituents at the 3-position (e.g., amino vs. cyclohexyl) critically influence biological targeting .
Comparison with Pyrano[2,3-c]pyrazoles
- Dihydropyrano[2,3-c]pyrazoles: Structural Differences: The pyran ring introduces an oxygen atom and a six-membered ring system, increasing planarity and hydrogen-bonding capacity relative to the tetrahydropyrrolo scaffold. Bioactivity: N1-Chlorophenyl-substituted dihydropyrano[2,3-c]pyrazoles (e.g., compounds 10ae and 10af) act as PPARγ partial agonists with micromolar potency .
Substituent-Driven Property Modifications
- Cyclohexyl vs. Aromatic Substituents: Lipophilicity: Cyclohexyl groups increase logP values compared to thienyl or phenyl groups, as seen in CAS 641592-97-4 (3-thienyl) and phenyl-substituted chromeno[4,3-c]pyrazoles . Conformational Effects: Bulky substituents like cyclohexyl can induce torsional strain, as observed in 1-phenyl-chromeno[4,3-c]pyrazol-4-ones, where phenyl rings twist by 71.9°–92.1° from the fused-ring plane .
Data Tables
Table 1: Key Properties of Selected Pyrrolo[2,3-c]pyrazole Derivatives
Table 2: Comparison with Pyrano[2,3-c]pyrazoles
| Compound | Core Structure | Bioactivity | Potency | Reference |
|---|---|---|---|---|
| Dihydropyrano[2,3-c]pyrazole 10ae | Pyran + Pyrazole | PPARγ partial agonist | ~1 µM | |
| Target Compound | Pyrrolidine + Pyrazole | Undetermined | N/A | – |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for pyrrolo[2,3-c]pyrazoles via MHR or carbocation-mediated cyclization .
- Biological Potential: Structural analogs with cyclohexyl groups (e.g., in PPARγ agonists ) suggest utility in metabolic or oncology drug discovery, though empirical validation is needed.
- Crystallography Insights: Chromeno[4,3-c]pyrazoles show that substituents like halogens minimally affect crystal packing, while bulky groups (e.g., cyclohexyl) may disrupt planarity .
Biological Activity
3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the tetrahydropyrrolo[2,3-c]pyrazole class and exhibits a unique bicyclic structure that may influence its pharmacological profile.
- Molecular Formula : C13H21N3
- Molecular Weight : 219.33 g/mol
- IUPAC Name : 3-cyclohexyl-1-ethyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole
- Canonical SMILES : CCN1C2=C(CCN2)C(=N1)C3CCCCC3
The exact mechanism of action for 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is not fully elucidated. However, it is believed to interact with various molecular targets including:
- Enzymes : Potential inhibition of specific kinases which are involved in cell proliferation and inflammatory pathways.
- Receptors : Interaction with various receptors that may modulate biological responses.
Biological Activities
Research indicates that compounds in the tetrahydropyrrolo[2,3-c]pyrazole class may exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties. Pyrazole derivatives have been linked to significant inhibitory effects on various cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties through modulation of inflammatory mediators.
- Antimicrobial Properties : Some derivatives have shown activity against bacteria and fungi.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Tert-butyl 4-(1H-indazol-3-yl)piperidine | 0.75 | Incorporates an indazole moiety; used in medicinal chemistry. |
| Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole | 0.75 | Explored for anti-inflammatory properties. |
| Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 0.74 | Exhibits potential neuroprotective effects. |
The presence of a cyclohexyl group in 3-Cyclohexyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole may enhance its biological activity compared to these similar compounds.
Antitumor Studies
A study examining the antitumor effects of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed enhanced efficacy compared to doxorubicin alone.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways. For instance, compounds exhibiting IC50 values in the low micromolar range have been reported to reduce pro-inflammatory cytokine levels in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
